Pronethalol-d6
Description
Contextualization of Deuterated Analogs in Advanced Pharmacological and Toxicological Research
Deuterated analogs are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. drugdiscoveryopinion.com This seemingly minor structural modification can have profound effects on the molecule's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. taylorandfrancis.com This increased bond strength can make it more difficult for metabolic enzymes, such as the cytochrome P450 system, to break these bonds—a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov
In pharmacological and toxicological research, the KIE is exploited to deliberately slow down a drug's metabolism. portico.org By replacing hydrogen atoms at known sites of metabolic oxidation with deuterium, researchers can create a compound that is chemically almost identical to the parent drug but is processed more slowly by the body. nih.govnih.gov This alteration allows for detailed investigations into metabolic pathways, the identification of transient or reactive metabolites, and the study of how changes in metabolic rate affect a compound's efficacy and toxicity profile.
Rationale for Stable Isotope Labeling with Deuterium in Investigating Biological Systems
Beyond altering metabolic rates, stable isotope labeling with deuterium is a cornerstone of modern analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.com In this context, deuterated compounds are considered the ideal internal standards for quantitative analysis. texilajournal.comresearchgate.net
An internal standard is a compound with physicochemical properties very similar to the analyte (the substance being measured) that is added in a known quantity to a sample before analysis. scispace.com Its purpose is to correct for variations that can occur during sample preparation and instrumental analysis, such as extraction efficiency and ionization suppression in the mass spectrometer. texilajournal.comchromforum.org Because a deuterated standard is nearly identical to the non-deuterated analyte, it behaves in the same way during the entire analytical process, co-eluting in chromatography and ionizing similarly. texilajournal.comchromforum.org However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. This allows for highly accurate and precise quantification of the target compound in complex biological matrices like plasma or tissue. scispace.comtexilajournal.com
Historical and Academic Significance of Pronethalol in Receptor Antagonism Research
Pronethalol holds a significant place in the history of pharmacology as one of the first beta-adrenergic blockers to be developed and used clinically. wikipedia.orgwikipedia.org Synthesized in the early 1960s by Sir James Black and his team at Imperial Chemical Industries, its development was a direct result of Raymond Ahlquist's 1948 hypothesis of distinct alpha- and beta-adrenoceptors. wikipedia.orgnih.govwikipedia.org The creation of pronethalol and the demonstration of its ability to competitively block the effects of adrenaline on the heart provided crucial validation for the beta-receptor theory. nih.gov
Pronethalol was introduced for clinical use in November 1963 for conditions like angina and cardiac arrhythmias. wikipedia.orgwikipedia.org However, its therapeutic career was short-lived. waocp.org Subsequent long-term toxicity studies in mice revealed that pronethalol was a carcinogen, causing thymic tumors. wikipedia.orgnih.govnih.gov This effect was thought to be caused by the formation of a carcinogenic naphthalene (B1677914) epoxide metabolite. wikipedia.org Due to these findings, pronethalol was quickly withdrawn and superseded by the structurally related and more potent beta-blocker, propranolol (B1214883), which did not show the same carcinogenic potential. nih.govnih.govunlimitedsciences.org Despite its clinical failure, pronethalol's role in establishing the scientific foundation for the entire class of beta-blockers was a monumental achievement, contributing to Sir James Black receiving the Nobel Prize in 1988. wikipedia.orgwaocp.org
Overview of Pronethalol-d6 as a Specialized Research Tool
Given the history of its parent compound, this compound is not intended for therapeutic use. Instead, its value lies exclusively in its application as a specialized research tool, primarily as an internal standard for the quantitative analysis of pronethalol. pharmaffiliates.com In academic or forensic research that might involve re-examining historical samples or conducting in-vitro experiments with the original drug, accurate measurement is critical.
When researchers need to quantify the concentration of pronethalol in a biological sample using LC-MS/MS, this compound is the ideal internal standard. scispace.comresearchgate.net By adding a precise amount of this compound to the sample, any loss of the parent pronethalol during processing is mirrored by a proportional loss of the deuterated standard. The mass spectrometer can differentiate between the two compounds based on their mass difference, and the ratio of their signals allows for a highly accurate calculation of the original concentration of pronethalol in the sample. texilajournal.commyadlm.org This ensures that data from toxicological, metabolic, or pharmacokinetic studies of pronethalol are reliable and precise.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | (+/-)-1-(2'-Naphthyl)-2-isopropylaminoethanol-d6 |
| Synonyms | Alderlin-d6, Nethalide-d6, α-[[(1-Methylethyl)amino]methyl]-2-naphthalenemethanol-d6 |
| CAS Number | 1329805-79-9 |
| Molecular Formula | C₁₅H₁₃D₆NO |
| Molecular Weight | 235.35 g/mol |
Data sourced from Pharmaffiliates. pharmaffiliates.com
Structure
3D Structure
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
InChI Key |
HRSANNODOVBCST-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC2=CC=CC=C2C=C1)O |
Canonical SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing Pronethalol D6
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Elucidation
While deuterated solvents are routinely used in NMR to provide a field-frequency lock and avoid large solvent signals, the specific isotopic labeling of an analyte, such as in Pronethalol-d6, offers powerful and distinct advantages for probing molecular structure, dynamics, and interactions. researchgate.netcornell.edu
For larger molecules or complex systems, ¹H NMR spectra can be complicated by signal overlap and peak broadening. This broadening is primarily due to rapid transverse relaxation, which is dominated by ¹H-¹H dipolar coupling. peakproteins.com By strategically replacing protons with deuterons (²H), the extensive network of dipolar interactions is significantly reduced. This substitution leads to longer relaxation times, resulting in narrower spectral lines and a substantial improvement in both signal-to-noise ratio and resolution. utoronto.capeakproteins.com
This approach is particularly valuable in studies of large proteins and their complexes. Uniform or fractional deuteration of a protein allows for the acquisition of high-quality spectra on molecules that would otherwise be intractable for NMR analysis. researchgate.net While this compound itself is a small molecule, the principles of using deuteration to simplify spectra and enhance sensitivity are directly applicable when it is used as a probe to study its interaction with a much larger macromolecule, such as a receptor protein. nih.gov
Site-specific deuterium (B1214612) labeling transforms the analyte into a highly specific probe for investigating molecular-level events. ²H NMR spectroscopy is a potent tool for studying the dynamics and structure of molecules. researchgate.net The deuterium nucleus has a quadrupole moment, and its NMR signal is sensitive to the local electronic environment and the orientation of the C-D bond. core.ac.uk
When a deuterated ligand like this compound binds to a receptor, changes in its molecular motion and orientation within the binding pocket can be monitored by observing the deuterium NMR signal. nih.gov This provides detailed information on:
Conformational Changes: Analysis of the deuterium quadrupolar coupling constants can reveal the conformation of the ligand when it is bound to its target. researchgate.netmdpi.com
Molecular Dynamics: ²H spin relaxation experiments can be designed to study the dynamics at specific deuterated sites of the molecule, providing insights into the flexibility and motion of the ligand within the binding site on various timescales. nih.govresearchgate.net
Binding Interfaces: By observing Nuclear Overhauser Effects (NOEs) between the deuterons on the ligand and protons on the receptor (in specialized experiments), it is possible to map the points of contact and determine the precise orientation of the bound ligand. nih.gov
This technique has been successfully used to study the interaction of other deuterated ligands with their biological targets, such as the binding of deuterated retinal to rhodopsin, providing invaluable data on the structural dynamics of receptor activation. nih.govresearchgate.net
Investigation of Pronethalol D6 in Non Clinical Pharmacokinetic and Metabolic Research Models
In Vitro Metabolic Pathway Elucidation Using Deuterated Substrates
The use of stable isotope-labeled compounds is a cornerstone of in vitro drug metabolism studies. nih.gov These compounds are critical for elucidating metabolic pathways, identifying reactive intermediates, and ensuring the accuracy of quantitative measurements. clearsynth.com
Hepatic Microsomal and Subcellular Fraction Incubation Studies for Metabolite Identification
In the context of metabolite identification, Pronethalol-d6 is principally used as an internal standard to support the analysis of its non-deuterated counterpart, pronethalol. clearsynth.comscielo.org.mx When pronethalol is incubated with hepatic microsomes or other subcellular fractions (like S9 fractions), it undergoes biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. eurofinsdiscovery.comsemanticscholar.org
The process involves adding a known concentration of this compound to the biological samples after the incubation period. During subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard co-elutes with the parent drug but is detected at a different mass-to-charge ratio (m/z). This allows for the accurate quantification of the parent drug disappearance and metabolite formation by correcting for variations in sample preparation and instrument response. researchgate.net This technique is crucial for building a comprehensive metabolic profile of the parent drug, pronethalol. eurofinsdiscovery.com
Enzyme Kinetic Analysis and Reaction Mechanism Elucidation
Deuterated compounds are powerful tools for studying enzyme kinetics and reaction mechanisms. thalesnano.com In kinetic analyses of pronethalol metabolism, this compound serves as the ideal internal standard for quantifying the concentration of pronethalol and its metabolites over time. This accurate quantification is essential for determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). For example, studies on the related beta-blocker propranolol (B1214883) have detailed the kinetics of its metabolism by various CYP enzymes, a process that relies on precise analytical methods enabled by stable isotope-labeled standards. nih.gov
Furthermore, deuterated substrates can be used directly to probe reaction mechanisms through the kinetic isotope effect (KIE). washington.edulibretexts.org If the deuterium (B1214612) atoms in this compound are placed at a position where a bond is broken during a rate-limiting metabolic step, a slower rate of metabolism will be observed compared to the non-deuterated pronethalol. nih.gov This phenomenon, known as a primary kinetic isotope effect, provides strong evidence for the specific C-H bond cleavage being central to the reaction's rate-determining step. washington.edu
Characterization of Metabolic Stability and Isotope Effects in Biotransformation Processes
Metabolic stability assays are fundamental in early drug discovery to predict a drug's half-life and clearance in vivo. xenotech.comresearchgate.net In these assays, a compound is incubated with liver microsomes, and the rate of its disappearance is measured over time. While this compound would typically be used as an internal standard for measuring pronethalol's stability, comparing the metabolic stability of pronethalol and this compound directly can reveal significant information about biotransformation processes due to the kinetic isotope effect (KIE). nih.govplos.org
The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond is the rate-limiting step in pronethalol's metabolism, then this compound will be metabolized more slowly. scielo.org.mx This difference in metabolic rate, or KIE, can lead to a longer in vitro half-life and lower intrinsic clearance for the deuterated compound. plos.org This effect is a key principle behind the strategy of "deuterium-reinforced" drugs, where selective deuteration is used to intentionally slow metabolism, potentially improving a drug's pharmacokinetic profile. nih.gov The magnitude of the KIE can vary depending on the specific CYP enzyme and the reaction mechanism involved. plos.orgismrm.org
| Parameter | Description | Expected Observation for this compound (assuming KIE) | Rationale |
|---|---|---|---|
| In Vitro Half-life (t1/2) | Time required for 50% of the compound to be metabolized. | Increased | Slower rate of metabolism due to the stronger C-D bond at the metabolic site. nih.gov |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver enzymes to metabolize a drug. | Decreased | Directly related to the rate of metabolism; a slower rate results in lower clearance. plos.org |
| Metabolite Formation Rate | The speed at which metabolites are generated. | Decreased | A consequence of the slower breakdown of the parent deuterated drug. |
Preclinical Pharmacokinetic Studies in Animal Models
Animal models are essential for understanding a drug's behavior in vivo before human trials. nih.gov Stable isotope-labeled compounds like this compound are critical for the accuracy and reliability of the bioanalytical methods that underpin these studies. acanthusresearch.comresearchgate.net
Absorption, Distribution, and Elimination Research in Defined Animal Systems
In preclinical studies designed to characterize the absorption, distribution, and elimination (ADE) of pronethalol, this compound is used as an internal standard for the quantification of the parent drug in various biological matrices, such as plasma, urine, and tissues. alfa-chemistry.commetsol.com Following administration of pronethalol to an animal model (e.g., rat, dog), biological samples are collected over time. nih.gov A precise amount of this compound is added to each sample before extraction and analysis, typically by LC-MS/MS. nih.gov
The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis because it accounts for variability during sample processing and matrix effects during analysis, ensuring high precision and accuracy. researchgate.nethilarispublisher.com The resulting concentration-time data for pronethalol are then used to calculate key pharmacokinetic parameters. Early studies on pronethalol determined its metabolic half-life in species like dogs, cats, and rabbits, research that would today heavily rely on deuterated standards for bioanalysis. nih.gov
| Species | Model | Metabolic Half-life (min) | Reference |
|---|---|---|---|
| Dog | Conscious & Anesthetized | ~40-60 | nih.gov |
| Rabbit | Conscious | ~40-60 | nih.gov |
| Cat | Anesthetized | ~40-60 | nih.gov |
Note: The quantification in these foundational studies would now be performed using a deuterated internal standard like this compound for improved accuracy.
Mechanistic Drug-Drug Interaction (DDI) Investigations in Preclinical Settings
Mechanistic DDI studies investigate how one drug affects the pharmacokinetics of another. nih.gov These interactions often occur at the level of drug-metabolizing enzymes, where one drug can inhibit or induce the activity of a CYP enzyme responsible for clearing another drug. nih.govresearchgate.net For instance, propranolol, a successor to pronethalol, is known to be a mechanism-based inhibitor of CYP2D6 and is involved in numerous DDIs. nih.govdrugbank.com
In a preclinical DDI study involving pronethalol, animal models would be treated with a potential interacting drug followed by a dose of pronethalol. nih.gov Plasma samples would be collected to determine if the clearance of pronethalol is altered. In this experimental setup, this compound plays its crucial role as the internal standard for the bioanalytical method. researchgate.net The precise and accurate measurement of pronethalol concentrations is paramount to reliably determine if its exposure (e.g., AUC, Cmax) has been significantly changed by the co-administered drug, thereby identifying and characterizing the DDI. nih.gov
Utility in Physiologically-Based Pharmacokinetic (PBPK) Model Development and Validation
Physiologically-based pharmacokinetic (PBPK) models are mathematical representations of the body that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govnih.gov These models are crucial in drug development for predicting drug behavior in various physiological and pathological states. The development and validation of robust PBPK models rely on accurate drug-specific parameters, and stable isotope-labeled compounds like this compound can play a significant role in refining these parameters.
The primary utility of this compound in PBPK model development lies in its application for studying the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. By comparing the pharmacokinetic profiles of Pronethalol and this compound, researchers can elucidate the rate-limiting steps in the metabolism of the drug. This information is critical for accurately parameterizing metabolic clearance in PBPK models.
For instance, studies with the structurally similar deuterated beta-blocker, propranolol-d5, have been instrumental in delineating its metabolic pathways. nih.gov Such studies help to identify the specific enzymes and metabolic routes responsible for the drug's biotransformation. This level of detail is essential for building mechanistic PBPK models that can accurately predict drug-drug interactions and the impact of genetic polymorphisms in metabolic enzymes.
The data presented in the table below illustrates how pharmacokinetic parameters obtained from studies using deuterated and non-deuterated compounds can inform PBPK model development.
| Parameter | Non-Deuterated Pronethalol | This compound | Implication for PBPK Model |
| Clearance (CL) | Higher | Lower | Helps in quantifying the contribution of metabolic pathways affected by deuteration to overall clearance. |
| Metabolite Formation Rate | Faster | Slower | Provides insights into the rate-limiting steps of specific metabolic reactions for model parameterization. |
| Bioavailability (F) | Lower | Potentially Higher | Differences can indicate the extent of first-pass metabolism, a key parameter in oral drug PBPK models. |
This table is illustrative and based on the expected kinetic isotope effect. Actual values would be determined experimentally.
By incorporating data from studies with this compound, PBPK models can be more accurately validated. The model's ability to predict the observed differences in the pharmacokinetics of the deuterated and non-deuterated forms of the drug provides a stringent test of the model's mechanistic assumptions, particularly concerning metabolic pathways.
Mechanistic Studies and Receptor Interactions of Pronethalol D6 in Research Models
Elucidation of Molecular Recognition Processes
The interaction of Pronethalol-d6 with its target receptors is governed by specific molecular recognition processes, primarily involving the beta-adrenergic receptors (βARs). The key to this recognition lies in the molecule's distinct structural features, which form a pharmacophore that complements the receptor's binding pocket.
The core pharmacophore for beta-antagonists like pronethalol consists of an aromatic group, a β-ethanolamine side chain, and a secondary amine.
Aromatic Naphthalene (B1677914) Ring: The bulky, hydrophobic naphthalene ring of pronethalol engages in van der Waals and hydrophobic interactions within a pocket of the receptor, contributing significantly to its binding affinity.
Ethanolamine (B43304) Side Chain: This is a critical component for interaction. The hydroxyl group on the side chain forms a crucial hydrogen bond with a conserved aspartate residue in the third transmembrane helix of the β-adrenergic receptor. The secondary amine, which is protonated at physiological pH, forms an ionic bond with a conserved serine residue in the fifth transmembrane helix.
These interactions anchor the ligand within the binding site, inducing a conformational change in the receptor that prevents its activation by endogenous agonists like epinephrine (B1671497) and norepinephrine. The substitution of hydrogen with deuterium (B1214612) in this compound does not change these fundamental chemical interactions responsible for molecular recognition.
Receptor Binding Affinity and Selectivity in In Vitro Systems
Pronethalol is characterized as a non-selective beta-adrenergic antagonist, meaning it binds to both β1- and β2-adrenergic receptor subtypes without significant preference. nih.gov Its binding affinity, while potent enough for pharmacological effect, is notably lower than its successor, propranolol (B1214883). ncats.io In vitro receptor binding assays, which often use radiolabeled ligands to quantify the interaction, have established the affinity of pronethalol for these receptors. nih.gov Although specific binding data for this compound is not prevalent, the affinity is expected to be nearly identical to that of the non-deuterated parent compound. One report indicates that pronethalol has an affinity (Ki) for beta-adrenoceptors in the range of 140–830 nM, which is approximately 125 to 150 times lower than that of propranolol. ncats.io
| Compound | Receptor Target | Affinity (Ki) Range | Selectivity |
|---|---|---|---|
| Pronethalol | Beta-Adrenergic Receptors (β1/β2) | 140 - 830 nM ncats.io | Non-selective medchemexpress.com |
Pronethalol binds within the transmembrane domain of beta-adrenergic receptors, a characteristic shared among most beta-blockers. The binding site is a pocket formed by several transmembrane helices. Molecular modeling and structural biology studies of related beta-blockers like propranolol and carazolol (B1668300) have provided a detailed view of these interactions. biorxiv.org The naphthalene ring of pronethalol fits into a hydrophobic pocket, while the protonated amine and hydroxyl group of the side chain form key hydrogen and ionic bonds with specific serine and aspartate residues, respectively, which are essential for high-affinity binding and antagonism. biorxiv.org
Like other beta-blockers with a chiral center in the ethanolamine side chain, the biological activity of pronethalol is highly stereospecific. The beta-adrenergic receptors exhibit a distinct preference for one enantiomer over the other. Research has demonstrated that the (R)-(-)-enantiomer of pronethalol is significantly more potent in its beta-blocking activity compared to the (S)-(+)-enantiomer. One study quantified this difference, showing that the (R)-(-)-enantiomer is 49 times more active than the (S)-(+)-form. mdpi.com This stereoselectivity is a direct result of the three-dimensional arrangement of the binding site, which can only optimally accommodate the specific spatial configuration of the (R)-enantiomer's hydroxyl and amine groups to form the necessary high-affinity interactions. mdpi.com
| Enantiomer | Relative Activity | Primary Action |
|---|---|---|
| (R)-(-)-Pronethalol | High (49x more active than S-form) mdpi.com | Beta-adrenergic blockade mdpi.com |
| (S)-(+)-Pronethalol | Low mdpi.com | Contributes more to non-specific effects mdpi.com |
Investigation of Downstream Signaling Pathways in Cell Lines and Tissue Cultures
By blocking the beta-adrenergic receptors, this compound inhibits the canonical downstream signaling cascade initiated by these G protein-coupled receptors (GPCRs). In numerous cell lines and tissue culture models, the binding of an agonist to βARs typically activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org
cAMP/PKA Pathway: As an antagonist, pronethalol prevents this activation, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently prevents the activation of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous cellular targets. nih.govresearchgate.net Studies using the related beta-blocker propranolol have shown that this inhibition of the cAMP/PKA pathway is a primary mechanism of action. nih.govnih.govresearchgate.net
ERK and AKT Pathways: The influence of beta-blockade can extend to other critical signaling pathways. Research on propranolol has demonstrated that its antagonism of βARs can lead to the inhibition of phosphorylation of both Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase), which are central regulators of cell proliferation, survival, and migration. nih.gove-century.us In some cellular contexts, propranolol has been shown to inhibit Akt and ERK signaling, thereby inducing apoptosis. e-century.us
These investigations in cell lines reveal that pronethalol's effects are not limited to the immediate inhibition of cAMP production but extend to the modulation of interconnected signaling networks that control fundamental cellular processes.
Probing Reaction Mechanisms through Deuterium Kinetic Isotope Effects (DKIE)
The primary utility of this compound in mechanistic studies is for investigating metabolic pathways through the deuterium kinetic isotope effect (DKIE). youtube.comwikipedia.orglibretexts.org The DKIE is a phenomenon where the rate of a reaction is altered when a hydrogen atom (¹H) involved in a bond-breaking step is replaced by its heavier isotope, deuterium (²H). wikipedia.org Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, more energy is required to break it, resulting in a slower reaction rate. youtube.com
The metabolism of beta-blockers like the closely related propranolol is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov Key metabolic reactions include N-desisopropylation (removal of the isopropyl group) and aromatic hydroxylation of the naphthalene ring. nih.gov
While specific DKIE studies on this compound are not widely published, its use can be outlined based on established principles:
Investigating N-desisopropylation: If the deuterium atoms in this compound are located on the isopropyl group, measuring the rate of formation of the N-desisopropyl metabolite compared to the non-deuterated compound would reveal the DKIE for this reaction. A significant DKIE (a ratio of rates, kH/kD > 1) would provide strong evidence that the cleavage of a C-H bond on the isopropyl group is a rate-determining step in this metabolic pathway.
Investigating Ring Hydroxylation: If the deuterium atoms are placed on the naphthalene ring, a similar experiment measuring the rate of hydroxylated metabolite formation would probe the mechanism of aromatic hydroxylation. A significant DKIE would indicate that the initial C-H bond cleavage on the ring is part of the reaction's slowest step.
Therefore, this compound serves as a powerful mechanistic probe, allowing researchers to dissect the rate-limiting steps of its metabolic degradation by CYP enzymes, providing insights that are crucial for understanding the compound's pharmacokinetics. nih.gov
Applications of Pronethalol D6 in Drug Discovery and Development Research Paradigms
Contribution to Structure-Activity Relationship (SAR) Studies via Isotopic Labeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Isotopic labeling with deuterium (B1214612) offers a subtle but powerful method to probe these relationships, primarily by investigating the impact of metabolism on a drug's efficacy and duration of action.
The core principle lies in the kinetic isotope effect, where the replacement of a hydrogen atom with a heavier deuterium atom can slow the rate of chemical reactions, particularly those involving the cleavage of the carbon-hydrogen bond. musechem.com This effect is highly relevant in drug metabolism, which often involves oxidation by cytochrome P450 (CYP) enzymes. nih.gov By strategically placing deuterium atoms at sites on a molecule susceptible to metabolic breakdown, researchers can enhance its metabolic stability. pharmaffiliates.com
In the context of a lead compound like pronethalol, SAR studies incorporating Pronethalol-d6 would allow researchers to:
Identify Key Metabolic Sites: By comparing the metabolic profile of pronethalol with that of this compound, researchers can pinpoint which positions on the molecule are most vulnerable to metabolic enzymes. A slower rate of metabolite formation for the deuterated analog indicates that the labeled site is a point of metabolic attack.
Modulate Pharmacokinetics without Altering Pharmacodynamics: Deuterium substitution does not typically alter a molecule's fundamental shape or its ability to bind to its target receptor. acanthusresearch.com This allows researchers to study the effects of improved metabolic stability on pharmacokinetic properties, such as half-life and bioavailability, while being confident that the drug's intrinsic activity at the receptor remains unchanged. symeres.com This separation of metabolic effects from receptor-binding effects is crucial for optimizing a drug candidate.
The findings from such studies can guide the synthesis of next-generation compounds where metabolically labile positions are protected, not by deuterium, but by other chemical groups, leading to the design of more robust drug candidates.
Table 1: Illustrative Comparison of Metabolic Stability This table illustrates the hypothetical outcome of an in vitro study comparing the metabolic rate of Pronethalol and this compound in human liver microsomes, demonstrating the kinetic isotope effect.
| Compound | Incubation Time (min) | Parent Compound Remaining (%) |
| Pronethalol | 0 | 100 |
| 15 | 65 | |
| 30 | 42 | |
| 60 | 18 | |
| This compound | 0 | 100 |
| 15 | 88 | |
| 30 | 75 | |
| 60 | 55 |
Strategic Use in Preclinical Drug Metabolism and Disposition Studies
Preclinical studies of absorption, distribution, metabolism, and excretion (ADME) are critical for determining the pharmacokinetic profile of a drug candidate. allucent.comnih.gov Accurate quantification of the drug and its metabolites in complex biological matrices like plasma, urine, and tissues is essential. clearsynth.com This is where this compound finds its most widespread and critical application: as an ideal internal standard for bioanalytical assays, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.com
An internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. Stable isotope-labeled (SIL) compounds like this compound are considered the "gold standard" for internal standards for several reasons: researchgate.net
Physicochemical Similarity: this compound has nearly identical chemical and physical properties to pronethalol. acanthusresearch.com This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively correcting for any losses or variations.
Co-elution: In chromatography, this compound elutes at almost the exact same time as the non-deuterated analyte (pronethalol). This is crucial for correcting "matrix effects," where other components in a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. kcasbio.com
Mass Distinction: Despite these similarities, this compound is easily distinguished from pronethalol by a mass spectrometer due to its higher mass. acanthusresearch.com This allows for simultaneous but distinct detection, ensuring that the standard does not interfere with the measurement of the analyte.
The use of this compound as an internal standard enables the development of highly accurate, precise, and robust bioanalytical methods. kcasbio.com These methods are indispensable for generating the reliable pharmacokinetic data needed to understand a drug's behavior in vivo, including its clearance rate, volume of distribution, and half-life. symeres.com
Table 2: Typical Bioanalytical Method Validation Parameters using a Deuterated Internal Standard This table shows representative data from the validation of a hypothetical LC-MS/MS method for a new drug candidate, using a deuterated internal standard like this compound.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |
| Accuracy (% Bias) at LLOQ | Within ±20% | +5.2% |
| Precision (%CV) at LLOQ | ≤ 20% | 8.7% |
| Intra-day Accuracy (% Bias) | Within ±15% | -2.5% to +4.1% |
| Intra-day Precision (%CV) | ≤ 15% | 6.3% |
Development of Advanced Analytical Techniques for New Chemical Entities
The development of new chemical entities (NCEs) relies on the continuous advancement of analytical technologies capable of characterizing their properties with increasing sensitivity and specificity. nih.gov The availability of stable isotope-labeled compounds such as this compound is a key enabler for the creation and validation of these cutting-edge analytical methods. nih.gov
The primary contribution of this compound in this area is facilitating the development of robust and reliable LC-MS/MS assays, which are the cornerstone of modern DMPK research. pharmaffiliates.comtexilajournal.com Using a deuterated internal standard helps overcome significant analytical challenges, such as:
Minimizing Method Development Time: Assays incorporating a SIL-IS are often more straightforward to develop and validate because issues like matrix effects and variable extraction recovery are inherently compensated for. kcasbio.com This can significantly shorten timelines in a drug development program.
Ensuring Data Integrity: Regulatory agencies emphasize the need for robust and reliable bioanalytical methods. kcasbio.com The use of deuterated internal standards is widely recognized as the best practice for ensuring the highest quality data for submission. nih.gov
Enabling Low-Level Quantification: As drug candidates become more potent, the ability to accurately measure very low concentrations in biological fluids is crucial. The precision afforded by SIL internal standards allows for the development of highly sensitive assays required for studies such as microdosing and characterizing the pharmacokinetics of low-concentration metabolites. nih.gov
By providing a reliable quantification tool, this compound and similar deuterated compounds allow researchers to confidently apply advanced analytical workflows. This includes targeted and untargeted metabolite identification, where the SIL-IS helps to distinguish true metabolites from background noise and matrix interferences, providing a clearer picture of a drug's biotransformation pathways. nih.gov
Table 3: Comparison of Internal Standard Performance in Bioanalysis This table contrasts the performance characteristics of an assay using a deuterated internal standard versus a less ideal structural analog internal standard.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Chromatographic Retention | Co-elutes with analyte | Separate elution, potential for differential matrix effects |
| Extraction Recovery | Nearly identical to analyte | May differ from analyte, leading to bias |
| Ionization Efficiency | Nearly identical, effectively tracks analyte response | May differ, leading to poor correction for matrix effects |
| Assay Precision (%CV) | Typically < 10% | Often > 15%, higher variability |
| Assay Accuracy (% Bias) | High, typically within ± 5% | Potential for significant bias due to uncorrected variability |
| Regulatory Acceptance | Considered the "gold standard" | May require extensive justification and additional validation experiments kcasbio.com |
Future Research Directions and Emerging Methodologies Involving Pronethalol D6
Integration with Advanced 'Omics' Technologies for Systems-Level Understanding
The era of 'omics'—encompassing genomics, transcriptomics, proteomics, and metabolomics—aims to provide a holistic, systems-level understanding of biological processes in health and disease. humanspecificresearch.orgfrontlinegenomics.com A significant challenge in these fields, particularly in mass spectrometry (MS)-based proteomics and metabolomics, is achieving accurate and reproducible quantification of molecules across vast and complex datasets. chemrxiv.orgnih.gov
Pronethalol-d6 is ideally suited to address this challenge. As a stable isotope-labeled internal standard, it serves as a perfect counterpart to its non-labeled parent compound, Pronethalol. clearsynth.com In quantitative MS-based analyses, a known quantity of this compound is added to a biological sample at an early stage of preparation. scioninstruments.com Because it is chemically almost identical to Pronethalol, it experiences the same variations during sample extraction, handling, and analysis, including ionization suppression or enhancement effects in the mass spectrometer. aptochem.comtexilajournal.com However, its increased mass due to the deuterium (B1214612) atoms allows it to be clearly distinguished from the unlabeled analyte. aptochem.com
By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can correct for experimental variability, leading to significantly improved precision and accuracy in quantitative measurements. clearsynth.comscioninstruments.com The integration of this compound into metabolomics workflows could enable a more precise quantification of Pronethalol and its metabolic footprint, providing robust data for constructing systems-level models of its pharmacological or toxicological effects. This approach helps to uncover subtle but significant changes in metabolic pathways that might otherwise be obscured by analytical noise.
Development of Novel Analytical Platforms for Deuterated Compounds
While mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the conventional mainstays for the analysis of deuterated compounds, novel analytical platforms are emerging that offer unprecedented resolution and structural insight. isotope.com One of the most promising is Molecular Rotational Resonance (MRR) spectroscopy . brightspec.com
MRR provides an unambiguous and highly precise method for structural identification in the gas phase, with spectra being exquisitely sensitive to changes in the mass distribution of a molecule. brightspec.com This makes it exceptionally powerful for the analysis of isotopically labeled compounds like this compound. brightspec.combrightspec.com
Key advantages of MRR in this context include:
Precise Label Location: MRR can determine the exact location of the deuterium atoms within the this compound molecule without the need for reference standards of different isotopologues. brightspec.commarquette.edu
Unambiguous Identification: The technique provides a distinct "molecular barcode" that allows for confident identification of isotopomers and isotopologues, which can be challenging for other methods. marquette.edu
Analysis in Mixtures: MRR spectra are independent of the sample matrix, allowing for the structural identification of compounds within complex mixtures without extensive purification. brightspec.com
Researchers at Marquette University have already demonstrated the use of MRR for gaining new insights into the selective deuteration of organic molecules. brightspec.commarquette.edu The application of such advanced platforms will be critical for the quality control of this compound synthesis and for sophisticated research applications where knowing the precise isotopic composition is essential.
| Analytical Platform | Principle | Key Advantage for Deuterated Compounds | Sample State |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity for detecting mass difference between labeled and unlabeled compounds. texilajournal.com | Gas/Liquid/Solid |
| Nuclear Magnetic Resonance (NMR) | Measures nuclear spin in a magnetic field. | Provides detailed structural information, but can be less sensitive. isotope.com | Liquid/Solid |
| Molecular Rotational Resonance (MRR) | Measures absorption of microwave radiation by rotating gas-phase molecules. | Unambiguous determination of isotope position and absolute molecular structure. brightspec.commarquette.edu | Gas |
Potential for this compound as a Research Probe in Specialized Toxicological Studies (Non-Clinical)
The parent compound, Pronethalol, was withdrawn from clinical development due to toxicological concerns, including its potential to cause tumors in mice. researchgate.netnih.gov The β-naphthyl group of Pronethalol was suspected to be a key factor in its toxicity, likely through oxidative metabolism leading to the formation of reactive, toxic metabolites. researchgate.net this compound offers a unique tool to investigate these toxicological mechanisms in non-clinical research settings.
As a metabolic tracer, this compound can be administered in in vitro or animal models to precisely track the fate of the parent compound. Using mass spectrometry, researchers can differentiate the drug and its metabolites from endogenous molecules, allowing for detailed metabolite profiling and the identification of potentially harmful metabolic pathways.
These specialized, non-clinical studies are crucial for understanding structure-toxicity relationships and can inform the design of safer future pharmaceuticals.
| Type of Non-Clinical Study | Role of this compound | Research Goal |
|---|---|---|
| Metabolite Identification and Profiling | Acts as a metabolic tracer. | To identify and quantify all metabolic products of Pronethalol in biological systems (e.g., liver microsomes, animal models). researchgate.net |
| Kinetic Isotope Effect Studies | Used to slow metabolism at specific molecular sites. marquette.edu | To determine which metabolic pathways are responsible for the formation of toxic metabolites. |
| Covalent Binding Assays | Tracer to detect drug-protein or drug-DNA adducts. | To investigate the formation of reactive metabolites that bind to macromolecules, a common mechanism of toxicity. |
Q & A
Basic Research Questions
Q. How can researchers determine the purity and isotopic enrichment of Pronethalol-d6 in pharmacokinetic studies?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to quantify isotopic enrichment. For purity, employ high-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference standards. Ensure protocols align with guidelines for deuterated compounds .
- Data Analysis : Compare integration values of deuterated vs. non-deuterated proton signals in NMR spectra. In MS, monitor mass-to-charge ratios (e.g., d6 vs. d0 fragments) to calculate isotopic purity .
Q. What experimental protocols are recommended for standardizing this compound stability studies under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability tests using ICH Q1A guidelines. Prepare buffer solutions (pH 1–9) and incubate this compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 1, 3, 6 months) and analyze degradation via LC-MS/MS. Include non-deuterated Pronethalol as a control .
- Contradiction Resolution : If degradation rates differ from theoretical models (e.g., Arrhenius predictions), validate results using kinetic isotope effect (KIE) calculations to isolate deuterium’s role .
Q. How should researchers design dose-response experiments to assess this compound’s β-blockade efficacy in in vitro models?
- Methodological Answer : Use cardiomyocyte cell lines (e.g., H9c2) exposed to isoproterenol-induced stress. Apply this compound at logarithmic concentrations (1 nM–100 µM). Measure cAMP inhibition via ELISA and compare IC50 values to non-deuterated analogs. Normalize data using vehicle controls .
- Statistical Considerations : Apply ANOVA with post-hoc Tukey tests to address variability in cell-based assays. Report effect sizes and confidence intervals .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s metabolic pathway data across species (e.g., human vs. rodent liver microsomes)?
- Methodological Answer : Conduct cross-species comparative metabolism studies using LC-HRMS. Identify phase I/II metabolites and map enzymatic pathways (CYP450 isoforms) via inhibition assays. Use deuterium labeling to trace metabolic fate and validate findings with recombinant enzyme systems .
- Data Interpretation : If interspecies discrepancies arise (e.g., divergent metabolite profiles), apply systems biology tools (e.g., kinetic modeling) to reconcile enzyme affinity differences .
Q. How can researchers optimize this compound’s use as an internal standard in quantitative bioanalytical assays while minimizing matrix effects?
- Methodological Answer : Perform matrix effect studies per FDA Bioanalytical Method Validation guidelines. Spike this compound into plasma/serum from multiple donors. Calculate matrix factors (MF) as analyte/IS response ratios in matrix vs. neat solution. Use stable isotope dilution theory to correct for ion suppression/enhancement .
- Advanced Calibration : Implement surrogate matrix or standard addition approaches if endogenous interference is detected .
Q. What experimental frameworks validate this compound’s role in competitive binding assays for adrenergic receptor subtypes (β1 vs. β2)?
- Methodological Answer : Use radioligand displacement assays with [³H]-CGP12177. Express recombinant β1/β2 receptors in HEK293 cells. Calculate Ki values for this compound and correlate with deuterium-induced binding affinity changes. Cross-validate using surface plasmon resonance (SPR) .
- Contradiction Analysis : If Ki values conflict with crystallographic data, employ molecular dynamics simulations to probe deuterium’s impact on receptor-ligand hydrogen bonding .
Hypothesis-Driven Research Design
Q. How to formulate a FINER-compliant research question for studying this compound’s tissue distribution using PET imaging?
- Framework Application :
- Feasible : Access to carbon-11 labeled this compound and PET-MRI infrastructure.
- Novel : Investigate deuterium’s effect on blood-brain barrier permeability.
- Ethical : Adhere to radiation safety protocols and animal welfare guidelines.
- Relevant : Address gaps in deuterated drug pharmacokinetics literature.
Data Integrity and Reproducibility
Q. What steps ensure reproducibility in this compound studies when replicating published in vivo efficacy data?
- Methodological Answer :
- Pre-register protocols on platforms like OSF.
- Use genetically standardized animal models (e.g., C57BL/6J mice).
- Share raw NMR/MS spectra and statistical code publicly.
- Cross-validate findings with orthogonal methods (e.g., isotopologue dilution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
